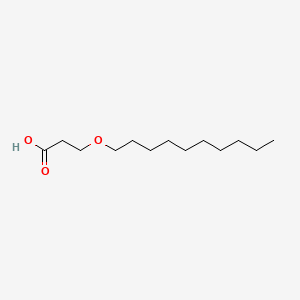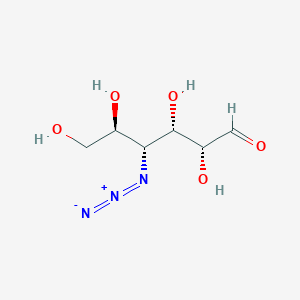
4-Azido-4-deoxyglucose
Descripción general
Descripción
4-Azido-4-deoxy-D-glucose is a molecular compound with the formula C6H11N3O5 . It is a derivative of glucose where an azido group has replaced the hydroxyl group at the 4th position .
Synthesis Analysis
The synthesis of azido sugars, including 4-Azido-4-deoxyglucose, has been reported using fluorosulfuryl azide (FSO2N3; 1) with a Cu(II) catalyst as a safe and efficient diazotransfer reagent . Common hexosamine substrates were converted to 2-azido-2-deoxy sugars in less than 5 minutes in quantitative yield .Molecular Structure Analysis
The molecular structure of 4-Azido-4-deoxy-D-glucose consists of 6 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 5 oxygen atoms . The average mass is 205.169 Da and the mono-isotopic mass is 205.069870 Da .Chemical Reactions Analysis
Azides, including 4-Azido-4-deoxyglucose, are known to undergo various reactions. They can be reduced to tin-substituted amines by reaction with tin hydrides . They also react with halogenated organics to form explosive organic azides .Aplicaciones Científicas De Investigación
Application in Glycobiology
- Summary of the Application: Azide-based bioorthogonal click chemistry has created a new method for glycan non-invasive imaging in living systems, selective metabolic engineering, and offered an elite chemical handle for biological manipulation and glycomics studies .
- Methods of Application: The [3 + 2] dipolar cycloadditions of azides with strained alkynes and the Staudinger ligation of azides and triarylphosphines have been widely used among the extant click reactions .
- Results or Outcomes: This method has been used for glycan non-invasive imaging, glycomics studies and viral surface manipulation for drug discovery .
Application in Chemical Synthesis of Amino Sugars
- Summary of the Application: Azide-based compounds are used in the stereoselective synthesis of 1,2- cis -aminoglycoside .
- Methods of Application: The synthesis involves the coupling of glycosyl acceptors with azide-containing sugar donors .
- Results or Outcomes: The method has been used in the synthesis of complex glycoconjugates .
Application in O-GlcNAc Metabolism Mechanism
- Summary of the Application: Ac 4 GlcNAz is used to detect the O-GlcNAc metabolism mechanism and its participation in diverse intracellular functions .
- Methods of Application: A biotinylated phosphine capture reagent is used to isolate and detect azido-GlcNAc modified proteins .
- Results or Outcomes: The proteins were detected by nano-HPLC-MS/MS .
Application in Synthesis of Complex Glycoconjugates
- Summary of the Application: Azide-based compounds are used in the synthesis of complex glycoconjugates .
- Methods of Application: The synthesis involves the coupling of glycosyl acceptors with azide-containing sugar donors .
- Results or Outcomes: The method has been used in the synthesis of complex glycoconjugates .
Application in Activity-Based Protein Profiling
- Summary of the Application: Azide-based bioorthogonal click chemistry has been used in activity-based protein profiling .
- Methods of Application: The method involves the use of azide-based probes that can react with active enzymes in complex proteomes .
- Results or Outcomes: This approach has been used to study enzyme activities in complex biological systems .
Application in Carbohydrate Microarrays
- Summary of the Application: Azide-based bioorthogonal click chemistry has been used in the development of carbohydrate microarrays .
- Methods of Application: The method involves the use of azide-functionalized carbohydrates that can be immobilized on a surface through click chemistry .
- Results or Outcomes: This approach has been used to study carbohydrate-protein interactions .
Safety And Hazards
Direcciones Futuras
Azide-based bioorthogonal click chemistry, which includes the use of 4-Azido-4-deoxyglucose, has several potential future directions. These include the development of new bioorthogonal couples, improvement of existing reagents, and expansion of applications in glycobiology, particularly in glycan metabolic engineering . The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides .
Propiedades
IUPAC Name |
(2R,3S,4R,5S)-4-azido-2,3,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-5(3(12)1-10)6(14)4(13)2-11/h2-6,10,12-14H,1H2/t3-,4+,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDMQMIMGQKBTN-JGWLITMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)N=[N+]=[N-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)N=[N+]=[N-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942539 | |
| Record name | 4-Azido-4-deoxyhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azido-4-deoxyglucose | |
CAS RN |
20379-59-3 | |
| Record name | 4-Azido-4-deoxyglucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020379593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Azido-4-deoxyhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



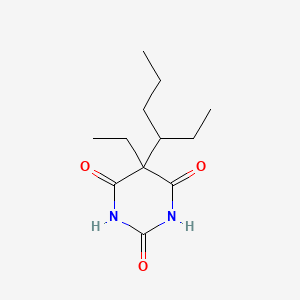

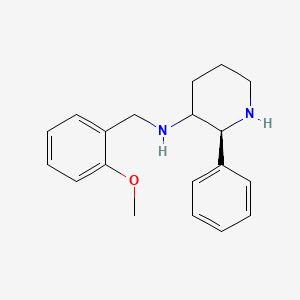
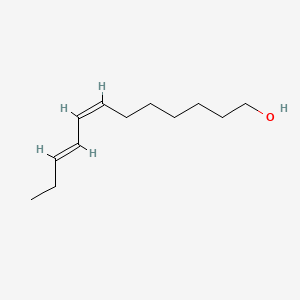


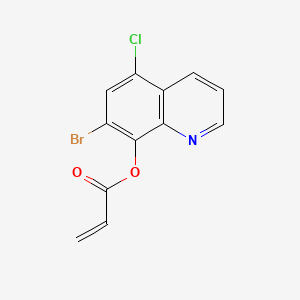
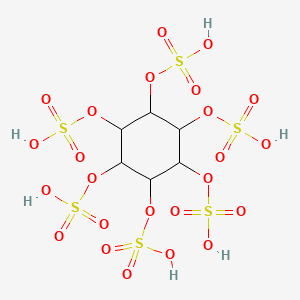
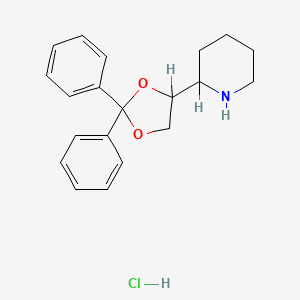
![4-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol](/img/structure/B1212206.png)
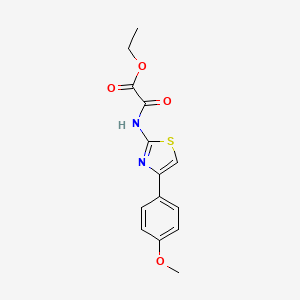
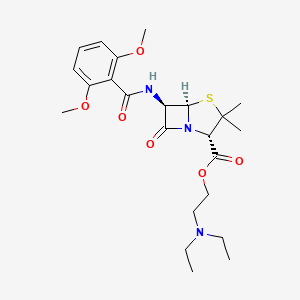
![1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-(2-methylsulfonylaminoethyl)-4-piperidinyl]-1-propanone](/img/structure/B1212210.png)
